molecular formula C18H25N3O2 B12746154 3-(Isopropylamino)-1-(6-(1-(4-methyl-1H-imidazol-1-yl)vinyl)phenoxy)-2-propanol CAS No. 85127-90-8

3-(Isopropylamino)-1-(6-(1-(4-methyl-1H-imidazol-1-yl)vinyl)phenoxy)-2-propanol

Cat. No.: B12746154
CAS No.: 85127-90-8
M. Wt: 315.4 g/mol
InChI Key: LPSXDXCCSPKSIX-UHFFFAOYSA-N
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Description

3-(Isopropylamino)-1-(6-(1-(4-methyl-1H-imidazol-1-yl)vinyl)phenoxy)-2-propanol is a complex organic compound that belongs to the class of beta-blockers These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropylamino)-1-(6-(1-(4-methyl-1H-imidazol-1-yl)vinyl)phenoxy)-2-propanol typically involves multiple steps, including the formation of the imidazole ring, the introduction of the vinyl group, and the final coupling with the isopropylamino group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Isopropylamino)-1-(6-(1-(4-methyl-1H-imidazol-1-yl)vinyl)phenoxy)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(Isopropylamino)-1-(6-(1-(4-methyl-1H-imidazol-1-yl)vinyl)phenoxy)-2-propanol has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on biological systems, particularly in relation to beta-adrenergic receptors.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(Isopropylamino)-1-(6-(1-(4-methyl-1H-imidazol-1-yl)vinyl)phenoxy)-2-propanol involves its interaction with beta-adrenergic receptors. By blocking these receptors, the compound can reduce heart rate and blood pressure, making it useful in the treatment of conditions like hypertension and arrhythmias. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the subsequent decrease in cyclic AMP levels.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker with similar pharmacological effects.

    Atenolol: Known for its selective action on beta-1 adrenergic receptors.

    Metoprolol: Commonly used in the treatment of hypertension and angina.

Uniqueness

3-(Isopropylamino)-1-(6-(1-(4-methyl-1H-imidazol-1-yl)vinyl)phenoxy)-2-propanol is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-blockers. Its imidazole ring and vinyl group may also contribute to unique interactions with biological targets.

Properties

CAS No.

85127-90-8

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

1-[2-[1-(4-methylimidazol-1-yl)ethenyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C18H25N3O2/c1-13(2)19-9-16(22)11-23-18-8-6-5-7-17(18)15(4)21-10-14(3)20-12-21/h5-8,10,12-13,16,19,22H,4,9,11H2,1-3H3

InChI Key

LPSXDXCCSPKSIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C(=C)C2=CC=CC=C2OCC(CNC(C)C)O

Origin of Product

United States

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